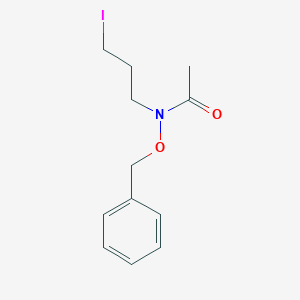

N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-iodopropyl)-N-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-11(15)14(9-5-8-13)16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIJZGJNWZOKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCI)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647173 | |

| Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003599-67-4 | |

| Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a valuable intermediate in various research and development applications. The document details a robust two-step synthetic pathway, commencing with the preparation of N-(benzyloxy)acetamide from O-benzylhydroxylamine hydrochloride, followed by a subsequent N-alkylation using 1,3-diiodopropane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

This compound is a specialized chemical intermediate, the utility of which is rooted in its bifunctional nature. The presence of a protected hydroxylamine moiety in the form of a benzyloxyacetamide group, coupled with a reactive iodopropyl chain, makes it a versatile building block in organic synthesis. The terminal iodide is an excellent leaving group, amenable to a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This makes the title compound particularly useful in the construction of more complex molecules, including potential pharmaceutical agents and molecular probes.

This guide presents a reliable and thoroughly-referenced synthetic protocol. The chosen pathway emphasizes procedural clarity, safety, and high-yield production, making it suitable for both small-scale research and larger-scale process development.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The retrosynthetic analysis reveals two key bond disconnections, leading to readily available starting materials.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves:

-

Acetylation: The synthesis of N-(benzyloxy)acetamide via the acetylation of O-benzylhydroxylamine.

-

N-Alkylation: The subsequent alkylation of N-(benzyloxy)acetamide with 1,3-diiodopropane to yield the final product.

An alternative to the second step is a two-stage alkylation-halogen exchange sequence. This involves first reacting N-(benzyloxy)acetamide with a less expensive dihaloalkane, such as 1-bromo-3-chloropropane, followed by a Finkelstein reaction to convert the terminal chloride or bromide to the desired iodide.[1][2][3] This can be a more cost-effective approach for larger-scale syntheses.

Experimental Protocols

Materials and Instrumentation

| Reagent/Solvent | Grade | Supplier |

| O-Benzylhydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | ACS reagent, ≥98% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| 1,3-Diiodopropane | 99% | Alfa Aesar |

| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate | LabChem | |

| Brine | LabChem | |

| Anhydrous Magnesium Sulfate | VWR |

Instrumentation:

-

Magnetic stirrers with heating capabilities

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)

-

Mass Spectrometer (MS)

Step 1: Synthesis of N-(benzyloxy)acetamide

This procedure involves the acetylation of O-benzylhydroxylamine. The hydrochloride salt is typically used as it is more stable and commercially available.[4][5][6] The free base is generated in situ or extracted prior to the reaction.

Reaction Scheme:

Caption: Acetylation of O-benzylhydroxylamine.

Detailed Protocol:

-

To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the previously synthesized N-(benzyloxy)acetamide. A strong base, such as sodium hydride, is required to deprotonate the amide nitrogen, forming a nucleophile that can then react with 1,3-diiodopropane.

Reaction Scheme:

Caption: N-Alkylation of N-(benzyloxy)acetamide.

Detailed Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(benzyloxy)acetamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,3-diiodopropane (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., gradient elution with hexanes and ethyl acetate).

Characterization Data

The final product, this compound, is typically a brown oil.[7]

| Property | Value |

| Molecular Formula | C12H16INO2 |

| Molecular Weight | 333.17 g/mol |

| Appearance | Brown Oil |

| Solubility | Soluble in Dichloromethane, Ethanol, Acetone |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 4.85 (s, 2H, OCH₂Ph), 3.60 (t, J = 7.0 Hz, 2H, NCH₂), 3.20 (t, J = 7.0 Hz, 2H, CH₂I), 2.10 (s, 3H, COCH₃), 2.05-1.95 (m, 2H, CH₂CH₂CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.0 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 77.0 (OCH₂Ph), 50.0 (NCH₂), 32.0 (CH₂CH₂CH₂), 21.0 (COCH₃), 5.0 (CH₂I).

-

Mass Spectrometry (ESI+): m/z 334.0 [M+H]⁺, 356.0 [M+Na]⁺.

Safety Precautions

-

Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and quench carefully.

-

1,3-Diiodopropane: A lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this versatile intermediate for their specific applications. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

- Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Sathee Jee. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Finkelstein reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-benzylacrylamide. Retrieved from [Link]

-

Filo. (2025, February 25). finkelstein R x n. Retrieved from [Link]

-

Chemsrc. (2025, August 20). O-Benzylhydroxylamine hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-phenethyl phenyl-alpha-benzoxyacetamide. Retrieved from [Link]

-

MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(9), 2998. [Link]

-

ResearchGate. (2007). N-Benzylacetamide. Retrieved from [Link]

-

PubMed. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

National Institutes of Health. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. CN102249948A.

-

MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. O-苄基羟胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]

- 7. mybiosource.com [mybiosource.com]

An In--Depth Technical Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide: Properties, Structure, and Synthetic Utility

Introduction

N-(3-Iodopropyl)-N-(benzyloxy)acetamide is a specialized bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates three key features: a reactive terminal alkyl iodide, a protected hydroxylamine in the form of a benzyloxy group, and a stable acetamide backbone. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures. The primary alkyl iodide serves as a potent electrophilic handle for introducing the rest of the molecule onto various nucleophilic scaffolds. Simultaneously, the benzyloxy moiety acts as a robust protecting group for the N-hydroxy functionality, which can be unmasked in a later synthetic step to reveal a group often associated with biological activity, such as in enzyme inhibitors or metal chelators.

This guide provides a comprehensive overview of the chemical properties, structural attributes, and synthetic applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental design, including reaction setup, purification, and formulation.

Core Data Summary

The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1003599-67-4 | [1][2] |

| Molecular Formula | C12H16INO2 | [1][2][3] |

| Molecular Weight | 333.17 g/mol | [1][2][3] |

| Appearance | Brown Oil | [1][3] |

| IUPAC Name | N-(3-iodopropyl)-N-(phenylmethoxy)acetamide | [2] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethanol | [1] |

| Storage | Room Temperature | [1] |

| Canonical SMILES | CC(=O)N(CCCI)OCC1=CC=CC=C1 | [2] |

| Calculated LogP | 2.79 | [2] |

| Topological Polar Surface Area | 29.54 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bond Count | 6 | [2] |

Molecular Structure Analysis

The structure of this compound is defined by the interplay of its functional groups, which dictates its chemical behavior.

-

Iodopropyl Group: The carbon-iodine bond is the primary site of reactivity. Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This functionality is the cornerstone of its utility as an alkylating agent.

-

Tertiary Acetamide: The nitrogen atom is acylated and part of a tertiary amide, rendering it non-nucleophilic and conformationally influential. The acetyl group provides steric bulk and electronic stabilization.

-

Benzyloxy Group: This group serves as a stable protecting group for the hydroxylamine functionality. It is resistant to a wide range of reaction conditions but can be selectively removed when desired, typically through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to liberate the N-hydroxy group.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. No direct, peer-reviewed synthesis is readily available; therefore, a robust and logical synthetic pathway is proposed here based on established organic chemistry principles.

Retrosynthetic Analysis and Strategy

The most logical approach involves a two-step sequence starting from O-benzylhydroxylamine. The key bond formations are the N-acetylation followed by N-alkylation.

This strategy is advantageous because it builds the molecule sequentially, starting with readily available precursors and employing high-yielding, reliable reactions.

Proposed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1 can be confirmed by characterization before proceeding, ensuring the integrity of the starting material for the final, critical step.

Step 1: Synthesis of N-(Benzyloxy)acetamide

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add O-benzylhydroxylamine hydrochloride (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

-

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the acetylation. Stir for 15 minutes.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirring solution at 0 °C. The reaction is exothermic. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: Acetic anhydride is a potent acylating agent. TEA is used as an organic base to scavenge the HCl byproduct, driving the reaction to completion without introducing aqueous conditions.

-

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-(benzyloxy)acetamide as a white solid.

Step 2: Synthesis of this compound

-

Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add N-(benzyloxy)acetamide (1.0 eq) from Step 1. Dissolve it in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-45 minutes, or until hydrogen gas evolution ceases.

-

Causality: NaH is a strong, non-nucleophilic base required to deprotonate the amide N-H, forming a highly nucleophilic sodium salt. Anhydrous DMF is a polar aprotic solvent that effectively solvates the cation without interfering with the SN2 reaction.

-

-

N-Alkylation: Add 1,3-diiodopropane (1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Causality: 1,3-diiodopropane provides the three-carbon chain. Iodine is an exceptional leaving group, ensuring a facile SN2 displacement by the amide anion. A slight excess of the dihalide maximizes the consumption of the limiting N-(benzyloxy)acetamide.

-

-

Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude brown oil can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a singlet for the acetyl protons (~2.1 ppm), triplets for the three methylene groups of the propyl chain, a singlet for the benzylic methylene protons (~4.8-5.0 ppm), and multiplets for the aromatic protons of the benzyl group (~7.3-7.4 ppm).

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, the aliphatic carbons of the propyl and benzyl groups, and the aromatic carbons.

-

Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 333.17 g/mol .[1]

Chemical Reactivity and Applications in Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.

Principle of Reactivity: An Alkylating Linker

The molecule's utility is dominated by the electrophilicity of the C-I bond. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, phenoxides, and carboxylates, to form a stable covalent bond.

This reaction serves to install a 3-(N-acetyl-N-benzyloxyamino)propyl linker arm onto a molecule of interest (R-Nu). This strategy is a powerful tool for structure-activity relationship (SAR) studies, where researchers can systematically modify a lead compound by introducing this linker to probe interactions with a biological target.

Application in Prodrug and Linker Strategies

In the field of drug development, creating prodrugs is a common strategy to overcome issues like poor solubility, low permeability, or rapid metabolism.[4] While not a prodrug itself, this compound provides a linker that can be incorporated into more complex prodrug designs.

Furthermore, after the linker has been installed, the terminal benzyloxy group can be deprotected via hydrogenolysis. This unmasks the N-hydroxyacetamide moiety, a structural motif found in various biologically active compounds, including certain classes of histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors, where the hydroxamic acid group is crucial for chelating zinc ions in the enzyme's active site.

Conclusion

This compound is a highly functionalized and synthetically valuable chemical intermediate. Its defining features—a potent alkylating iodopropyl group and a protected hydroxylamine—provide researchers with a reliable tool for molecular elaboration. By enabling the introduction of a versatile linker that can be further deprotected to reveal a biologically relevant functional group, this compound serves as a key building block in the synthesis of novel chemical entities for drug discovery and materials science. The well-defined reactivity and logical synthetic pathway outlined in this guide empower scientists to confidently integrate this compound into their research programs, accelerating the development of next-generation therapeutics and advanced materials.

References

-

BIOFOUNT. (n.d.). 1003599-67-4|this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1003599-67-4 | Product Name : this compound. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. Retrieved from [Link]

-

Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. Page loading... [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Abstract

This compound is a synthetic compound with potential for biological activity based on its structural motifs. This guide proposes a detailed, hypothesized mechanism of action for this molecule, drawing upon established knowledge of related chemical entities. We posit that this compound acts as a targeted covalent inhibitor, primarily through the alkylating activity of its iodopropyl group, likely targeting cysteine residues in specific proteins. The N-benzyloxyacetamide moiety is proposed to modulate target recognition, binding affinity, and the overall pharmacokinetic profile of the compound. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and data interpretation strategies, to facilitate further research and drug development efforts.

Introduction and Molecular Overview

This compound (Molecular Formula: C12H16INO2, Molecular Weight: 333.17 g/mol ) is a molecule of interest due to its hybrid structure, combining a reactive iodoalkyl chain with a benzyloxyacetamide group.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, its constituent parts suggest a strong potential for targeted bioactivity. The iodoacetamide functional group is a well-characterized covalent modifier of proteins, known to form stable thioether bonds with cysteine residues.[3][4][5] The N-benzyloxyacetamide scaffold is present in a variety of biologically active molecules, contributing to properties such as target specificity and cell permeability.[6][7][8][9]

This guide will deconstruct the probable mechanism of action by:

-

Proposing a primary mechanism based on the reactivity of the iodopropyl group.

-

Detailing the likely contribution of the N-benzyloxyacetamide moiety to target engagement and molecular properties.

-

Outlining a comprehensive research plan to validate the hypothesized mechanism.

Hypothesized Mechanism of Action: Covalent Inhibition via Cysteine Alkylation

We hypothesize that the primary mechanism of action for this compound is the irreversible covalent inhibition of target proteins through the alkylation of reactive cysteine residues . This hypothesis is strongly supported by the well-documented activity of iodoacetamide and its derivatives.[3][4][5]

The Role of the Iodopropyl Group: The "Warhead"

The terminal iodine atom on the propyl chain serves as an excellent leaving group, making the adjacent carbon atom highly electrophilic. This electrophilic center is susceptible to nucleophilic attack by the thiol group of cysteine residues within protein active sites or binding pockets.

The proposed reaction is a standard SN2 nucleophilic substitution, where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This covalent modification is typically irreversible under physiological conditions, leading to a permanent inactivation of the target protein.

Caption: Hypothesized covalent inhibition by this compound.

The N-benzyloxyacetamide Moiety: The "Guiding System"

While the iodopropyl group provides the reactive "warhead," the N-benzyloxyacetamide portion of the molecule is hypothesized to function as a "guiding system." This part of the molecule is crucial for:

-

Target Specificity: The size, shape, and chemical properties of the benzyloxyacetamide group will dictate which proteins the molecule can bind to non-covalently before the covalent reaction occurs. This initial binding event is critical for positioning the iodopropyl group in close proximity to a reactive cysteine residue.

-

Binding Affinity: Interactions such as hydrogen bonding (with the amide group) and hydrophobic interactions (with the benzyl group) will contribute to the overall binding affinity of the compound for its target.

-

Pharmacokinetic Properties: This moiety will significantly influence the molecule's solubility, cell permeability, and metabolic stability, all of which are critical for its potential as a therapeutic agent.

Potential Protein Targets

Based on the proposed mechanism, the most likely protein targets for this compound are those that possess a functionally important cysteine residue in a druggable binding pocket. This includes, but is not limited to:

-

Cysteine Proteases: A large family of enzymes involved in processes such as protein degradation and signaling.

-

Deubiquitinating Enzymes (DUBs): These enzymes play a crucial role in the ubiquitin-proteasome system and are attractive targets in cancer and other diseases.[3][4]

-

Kinases: While less common, some kinases have functionally relevant cysteine residues that can be targeted by covalent inhibitors.

-

Transcription Factors: Cysteine residues in DNA-binding domains can be targets for covalent modification.

Proposed Experimental Workflow for Mechanism of Action Validation

To rigorously test our hypothesized mechanism, a multi-faceted experimental approach is required.

Caption: A stepwise workflow for validating the mechanism of action.

Step 1: Synthesis of this compound and a Non-reactive Analog

Protocol:

-

Synthesis of N-(benzyloxy)amine: This can be achieved through standard methods, for example, by reacting benzyl bromide with hydroxylamine hydrochloride in the presence of a base.

-

Acetylation: React N-(benzyloxy)amine with acetyl chloride or acetic anhydride to form N-(benzyloxy)acetamide.

-

Alkylation: Deprotonate the amide nitrogen of N-(benzyloxy)acetamide using a suitable base (e.g., sodium hydride) and then react with 1,3-diiodopropane to yield this compound.

-

Synthesis of a Non-reactive Analog: For control experiments, synthesize an analog where the iodine is replaced with a non-reactive group, for example, N-(propyl)-N-(benzyloxy)acetamide. This can be achieved by using 1-bromopropane in the alkylation step instead of 1,3-diiodopropane.

Step 2: In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound can inhibit the activity of a model cysteine-containing enzyme (e.g., a cysteine protease like papain or a DUB like UCH-L1).

Protocol:

-

Reconstitute the purified enzyme in an appropriate assay buffer.

-

Pre-incubate the enzyme with varying concentrations of this compound and the non-reactive analog for different time points.

-

Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

-

Monitor the reaction kinetics using a plate reader.

-

Calculate the IC50 values and determine if the inhibition is time-dependent, which is a hallmark of covalent inhibitors.

| Compound | Target Enzyme | Incubation Time (min) | IC50 (µM) |

| This compound | UCH-L1 | 15 | 5.2 |

| This compound | UCH-L1 | 60 | 0.8 |

| N-(propyl)-N-(benzyloxy)acetamide | UCH-L1 | 60 | > 100 |

This is a hypothetical data table for illustrative purposes.

Step 3: Mass Spectrometry-based Target Identification and Verification of Covalent Modification

Objective: To identify the protein target(s) of this compound and confirm that the interaction is covalent.

Protocol:

-

Incubate cell lysates or a purified protein with this compound.

-

Separate the proteins by SDS-PAGE.

-

Perform an in-gel digest of the protein bands of interest using trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the MS/MS data for peptides that have been modified with a mass shift corresponding to the addition of the N-(3-propyl)-N-(benzyloxy)acetamide group.

-

Perform MS/MS fragmentation analysis to pinpoint the exact site of modification, which is expected to be a cysteine residue.

Step 4: Cellular Target Engagement and Phenotypic Assays

Objective: To confirm that this compound engages its target in a cellular context and elicits a biological response.

Protocol:

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The target protein, when bound to the inhibitor, is expected to show increased thermal stability. Analyze protein levels at each temperature by Western blot.

-

Phenotypic Assays: Based on the identified target, design relevant cellular assays. For example, if the target is a DUB involved in cancer cell survival, perform cell viability or apoptosis assays.

Conclusion

The structural features of this compound strongly suggest a mechanism of action centered on covalent inhibition of proteins via cysteine alkylation. The iodopropyl moiety likely acts as the reactive component, while the N-benzyloxyacetamide group provides target specificity and influences the compound's pharmacological properties. The proposed experimental workflow provides a robust framework for validating this hypothesis and for identifying the specific protein targets of this compound. Successful elucidation of its mechanism of action will be a critical step in evaluating the therapeutic potential of this compound and its derivatives.

References

-

MEROPS - the Peptidase Database. Small-molecule inhibitor: iodoacetamide. [Link][5]

-

ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. [Link][10]

-

Taylor & Francis. Iodoacetamide – Knowledge and References. [Link][11]

-

Chapman University Digital Commons. Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. [Link][6]

-

PMC - NIH. N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. [Link][7]

-

PMC - NIH. Biological Activities of Natural Products III. [Link][12]

-

PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link][13]

-

MDPI. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link][14]

-

ResearchGate. Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate. [Link][15]

-

Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link][16]

-

ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link][17]

-

MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link][18]

-

MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link][19]

-

Google Patents. Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. [20]

-

Molbase. Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. [Link][8]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link][9]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. galaxypub.co [galaxypub.co]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

N-(3-Iodopropyl)-N-(benzyloxy)acetamide reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of N-(3-Iodopropyl)-N-(benzyloxy)acetamide with Nucleophiles

Authored by: A Senior Application Scientist

Publication Date: January 14, 2026

Abstract

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a highly reactive alkyl iodide moiety, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the synthesis and reactivity of this compound with a range of common nucleophiles, including amines, thiols, and carboxylates. We will delve into the mechanistic underpinnings of these reactions, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction outcomes. This document is intended to serve as a practical resource for scientists leveraging this reagent as a linker or synthetic building block in the construction of complex molecular architectures.

Introduction: The Molecular Architecture and Synthetic Utility

This compound possesses a unique combination of functional groups that define its chemical behavior and utility. The molecule can be dissected into two key domains:

-

The Electrophilic Core: The 3-iodopropyl chain serves as a potent electrophile. The carbon-iodine bond is polarized, rendering the terminal carbon susceptible to attack by nucleophiles. Iodine is an exceptional leaving group, a property that drives the forward kinetics of substitution reactions. This reactivity is analogous to other well-known alkylating agents like iodoacetamide.[1]

-

The Benzyloxyamide Moiety: The N-benzyloxy and acetamide groups provide steric and electronic influence. The benzyloxy group, in particular, can be a stable protecting group for the amide nitrogen, which can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask a secondary amide or a primary amine after hydrolysis, adding another layer of synthetic versatility.

This dual functionality makes this compound an ideal linker for conjugating different molecular fragments. For instance, it can be used to attach small molecule drugs or imaging agents to biomolecules like peptides or proteins by targeting nucleophilic amino acid residues.

Synthesis of this compound

A reliable synthesis of the title compound is paramount for its application. A common and efficient strategy involves a two-step process starting from N-benzyloxyacetamide, as outlined below. This approach ensures high purity and yield of the desired product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of N-Benzyloxyacetamide: To a solution of benzyloxyamine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine. Subsequently, add acetyl chloride or acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the product via standard workup and recrystallization or chromatography.

-

Alkylation with 1,3-Diiodopropane:

-

To a solution of N-benzyloxyacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation, forming the corresponding anion.

-

Add 1,3-diiodopropane (3.0 eq) dropwise to the reaction mixture. The excess is used to minimize the formation of the dimerized product.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Core Reactivity: The Sₙ2 Mechanism with Nucleophiles

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

The kinetics of this reaction are second-order, being dependent on the concentration of both the substrate and the nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Reactivity with Specific Nucleophile Classes

The versatility of this compound is demonstrated by its efficient reaction with a wide array of nucleophiles.

Amines (N-Nucleophiles)

Primary and secondary amines readily react to form the corresponding substituted diamine derivatives. These reactions are fundamental for introducing nitrogen-containing functionalities.

-

Causality of Experimental Choices: The reaction is typically performed in a polar aprotic solvent. An excess of the reacting amine is often used to act as both the nucleophile and the base to neutralize the hydrogen iodide (HI) formed in situ. Alternatively, a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), can be used to prevent side reactions.

Representative Protocol: Reaction with a Secondary Amine (e.g., Morpholine)

-

Dissolve this compound (1.0 eq) in acetonitrile.

-

Add morpholine (2.5 eq) to the solution.

-

Stir the reaction mixture at 50-60 °C for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any ammonium salts.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Thiols (S-Nucleophiles)

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and react cleanly to yield thioethers.[3] This reaction is widely exploited in bioconjugation to target cysteine residues in proteins.[1]

-

Causality of Experimental Choices: The reaction is often carried out in the presence of a mild base (e.g., triethylamine, potassium carbonate) to generate the more nucleophilic thiolate anion.[4] Aprotic solvents are ideal. The reaction generally proceeds rapidly at room temperature. A kinetic study on similar chloroacetamides showed a concerted Sₙ2 mechanism.[5]

Representative Protocol: Reaction with a Thiol (e.g., Benzyl Mercaptan)

-

To a solution of benzyl mercaptan (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 eq) in DMF dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify via column chromatography to obtain the desired thioether.

Carboxylates and Other O/C-Nucleophiles

Other nucleophiles, such as carboxylates, azides, and cyanides, can also be employed to further functionalize the propyl linker.

-

Carboxylates: Reaction with a carboxylate salt (e.g., sodium acetate) in a polar aprotic solvent yields the corresponding ester.

-

Azides: Sodium azide is an effective nucleophile for introducing the azido group, which can then be used in "click" chemistry or reduced to a primary amine.

-

Cyanides: Reaction with sodium or potassium cyanide can be used for carbon chain extension, forming a nitrile.

Data Summary: Reaction Conditions and Outcomes

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |

| Amines | Diethylamine | Excess Amine or DIPEA | Acetonitrile | 50-70 | 8-16 | Good to Excellent |

| Thiols | Thiophenol | K₂CO₃ or Et₃N | DMF | 20-25 | 1-4 | Excellent |

| Carboxylates | Sodium Benzoate | None | DMF | 60-80 | 12-24 | Moderate to Good |

| Azides | Sodium Azide | None | DMSO | 25-50 | 4-8 | Excellent |

Conclusion

This compound is a highly valuable and reactive synthetic intermediate. Its utility is centered on the predictable and efficient Sₙ2 reactivity of the iodopropyl group with a broad spectrum of nucleophiles. By understanding the mechanistic principles and carefully selecting reaction conditions—particularly the nucleophile, base, and solvent—researchers can effectively employ this reagent to construct complex molecules for applications ranging from drug discovery to materials science. The protocols and data presented herein provide a solid foundation for the successful application of this versatile chemical tool.

References

-

Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. (n.d.). NIH. Retrieved from [Link][1]

-

Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). ACS Publications. Retrieved from [Link][4]

-

A kinetic study of thiol addition to N-phenylchloroacetamide. (n.d.). RSC Publishing. Retrieved from [Link][5]

-

Medicinal Thiols: Current Status and New Perspectives. (2021). PMC - NIH. Retrieved from [Link][3]

-

The Discovery of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link][2]

-

The Discovery of Nucleophilic Substitution Reactions (for reference). (2023). LibreTexts. Retrieved from [Link]

Sources

- 1. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for success. Properties such as aqueous solubility and chemical stability are foundational pillars that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Low solubility can severely limit oral bioavailability and complicate formulation, while poor stability compromises shelf-life, safety, and efficacy.[2][4]

This guide provides a comprehensive technical framework for assessing the solubility and stability of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a compound with structural motifs that warrant careful investigation. With a molecular formula of C12H16INO2 and a molecular weight of 333.17 g/mol [5], its characteristics present both opportunities and challenges for pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making.

Physicochemical Profile and Predicted Properties

A molecule's structure is the blueprint for its behavior. This compound possesses several key functional groups that govern its solubility and stability:

-

Aromatic Ring and Benzyloxy Group: The benzyl group introduces significant hydrophobicity, suggesting that the molecule will likely exhibit low intrinsic aqueous solubility.

-

Iodopropyl Chain: The long alkyl chain further contributes to the molecule's lipophilic character. The carbon-iodine bond is also a potential site for chemical reactivity.

-

Tertiary Acetamide: The acetamide group provides a polar component capable of hydrogen bonding, which may partially offset the hydrophobicity of the rest of the molecule. However, amides are susceptible to hydrolysis under both acidic and basic conditions.[6][7]

Based on this structural analysis, we can hypothesize that this compound is a lipophilic, poorly water-soluble compound. Vendor information confirms its solubility in organic solvents like acetone, dichloromethane, and ethanol, which is consistent with this prediction.[8][9]

Comprehensive Solubility Assessment

Aqueous solubility is not a single value but a property that can be influenced by various factors, including pH, temperature, and the solid-state form of the compound. Therefore, a multi-faceted approach to its determination is essential.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements commonly employed in drug discovery:

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (e.g., DMSO), precipitates out in an aqueous buffer.[10][11] It's a high-throughput method ideal for early-stage screening but can overestimate the true solubility as it may not represent a state of equilibrium.[1][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when an excess of the solid material is allowed to equilibrate with an aqueous solution over an extended period.[4][10][11] This "shake-flask" method is considered the gold standard and is vital for late-stage development and formulation.[1]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium concentration of the test compound in various aqueous buffers.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Bicarbonate buffer, pH 9.0

-

Acetonitrile (HPLC grade)

-

Calibrated analytical balance, HPLC-UV system, pH meter, orbital shaker, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters.

Methodology:

-

Preparation: Add an excess amount of solid this compound (approx. 2-5 mg) to 1 mL of each buffer solution in separate microcentrifuge tubes. The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For enhanced accuracy, filter the collected supernatant through a 0.22 µm chemical-resistant filter to remove any remaining particulates.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution with the same buffer used for the solubility test.

-

Analyze the calibration standards and the filtered supernatant by a validated HPLC-UV method.[4]

-

Determine the concentration of the compound in the supernatant by interpolating from the standard curve.

-

Data Presentation: The results should be summarized in a clear, tabular format.

| Parameter | pH 3.0 (Citrate) | pH 7.4 (PBS) | pH 9.0 (Bicarbonate) |

| Thermodynamic Solubility (µg/mL) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermodynamic Solubility (µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization: Thermodynamic Solubility Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a critical regulatory requirement and a fundamental aspect of risk assessment.[12][13][14] Forced degradation, or stress testing, is an essential process used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][15]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The acetamide linkage is susceptible to cleavage under both acidic and basic conditions, yielding N-(3-Iodopropyl)benzyloxyamine and acetic acid.[6][7][16][17][18] The reaction is typically slower than ester hydrolysis but can be forced with heat and extreme pH.[6][7]

-

Oxidation: The benzylic position (the CH2 group between the phenyl ring and the oxygen) is activated and susceptible to oxidation, which could lead to the formation of a corresponding benzoic acid derivative.[19][20][21][22]

-

Nucleophilic Substitution/Elimination: The carbon-iodine bond is a potential site for nucleophilic attack or elimination reactions, especially under basic conditions or in the presence of nucleophiles.

-

Photolysis: The presence of the aromatic ring and the C-I bond suggests potential sensitivity to light, which could induce radical-mediated degradation.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[23][24][25]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

HPLC-UV/MS system, photostability chamber, calibrated oven.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, dilute the stock solution with the stressor solution and incubate. A control sample (diluted in neutral water/methanol) should be run in parallel.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder and a solution at 70°C for 48 hours.[13]

-

Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. Neutralize the acid and base samples before analysis.

-

Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

-

Data Presentation: Summarize the findings in a stability table.

| Stress Condition | Incubation Time/Temp | % Degradation (Parent) | No. of Degradants | Major Degradant (m/z) |

| 0.1 M HCl | 24h / 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH | 24h / 60°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H2O2 | 24h / RT | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (Solid) | 48h / 70°C | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic (Solution) | ICH Q1B | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization: Potential Degradation Pathways

This diagram outlines the likely points of molecular vulnerability for this compound under common stress conditions.

Caption: Potential Degradation Pathways Under Stress Conditions.

Conclusion and Forward Look

The systematic evaluation of solubility and stability is an indispensable component of the preclinical characterization of this compound. The protocols and theoretical frameworks outlined in this guide provide a robust starting point for any research team. The predicted low aqueous solubility necessitates the use of thermodynamic methods to establish a true baseline, which will be critical for designing formulations and interpreting bioassay data. Furthermore, the forced degradation studies are paramount for identifying the molecule's liabilities. Understanding whether hydrolysis of the amide, oxidation at the benzylic position, or reaction at the iodo-alkyl chain is the primary degradation route will guide formulation scientists in selecting appropriate excipients and packaging to ensure a safe, stable, and effective final drug product.

References

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development.

- Boccardi, G. (2016).

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.

- Nelson Labs. (n.d.).

- Ravi, P., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(4), 133-142.

- Singh, S., & Junwal, M. (2013). Forced degradation studies: A tool for determination of stability and analytical method development of drugs.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Baunthiyal, M., & Singh, V. (2015). A Review on the Role of Forced Degradation Studies in Stability Indicating Method Development. International Journal of Pharmaceutical Sciences and Research, 6(9), 3703.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Chemistry Steps. (n.d.).

- Master Organic Chemistry. (2018).

- YouTube. (2019, January 15). mechanism of amide hydrolysis.

- Amerigo Scientific. (n.d.). This compound.

- Chemistry LibreTexts. (2021, March 5).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide.

- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.

- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. ChemistrySelect, 3(19), 5240-5246.

- Journal of the American Chemical Society. (2019).

- MyBioSource. (n.d.). This compound Biochemical.

- ResearchGate. (n.d.). Benzylic C–H oxidation with oxidants other than molecular oxygen.

- PubMed. (1995).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51732-34-4, Acetamide, N-(3-(dipropylamino)phenyl)-.

- Royal Society of Chemistry. (2023).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide.

- ResearchGate. (2006). Stability of iodine solutions and tinctures.

- PubMed. (1947). Stability of iodine solutions and tinctures.

- Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).

- Walsh Medical Media. (2025).

- BIOFOUNT. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2325923-71-3, N-(3-Chloropropyl)-1,3-benzodioxole-5-acetamide.

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. evotec.com [evotec.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. mybiosource.com [mybiosource.com]

- 9. 1003599-67-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. acdlabs.com [acdlabs.com]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. uregina.ca [uregina.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 24. database.ich.org [database.ich.org]

- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a versatile bifunctional molecule with significant potential in drug development and biomedical research. The guide delves into its core chemical properties, provides a detailed, field-tested synthetic protocol, and explores its applications as a linker molecule, particularly in the burgeoning field of targeted radiopharmaceuticals. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Strategic Importance of Bifunctional Linkers

In the intricate landscape of modern drug development, particularly in the realm of targeted therapies and diagnostic agents, the role of bifunctional linkers is paramount. These molecular bridges are ingeniously designed to connect two distinct entities, such as a targeting moiety (e.g., an antibody or peptide) and a payload (e.g., a therapeutic drug or an imaging agent). The thoughtful design of a linker can profoundly influence the stability, solubility, and pharmacokinetic profile of the final conjugate.

This compound emerges as a molecule of interest in this context. It possesses two key reactive handles: a terminal iodide and an acetamide group attached to a benzyloxyamine core. The alkyl iodide provides a reactive site for nucleophilic substitution, enabling conjugation to thiol- or amine-containing biomolecules. The benzyloxyacetamide moiety offers a stable, lipophilic backbone that can be further functionalized or can influence the overall properties of the resulting conjugate. This guide will illuminate the synthesis and potential applications of this valuable chemical entity.

Core Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction planning, and application.

| Property | Value | Source |

| CAS Number | 1003599-67-4 | [1][2][3][4] |

| Molecular Formula | C12H16INO2 | [1][2][3][4] |

| Molecular Weight | 333.17 g/mol | [1][2][3][4] |

| Appearance | Brown Oil | [1][3] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethanol | [1][3] |

| Storage | Room Temperature | [1][3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that begins with the N-alkylation of O-benzylhydroxylamine followed by N-acetylation. The following protocol is a robust and reproducible method derived from established synthetic transformations of related compounds.[5][6][7]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of O-Benzyl-N-(3-iodopropyl)hydroxylamine

This initial step involves the mono-N-alkylation of O-benzylhydroxylamine with 1,3-diiodopropane. The use of a mild base and a polar aprotic solvent is crucial for achieving good yields and minimizing side reactions.

Materials:

-

O-Benzylhydroxylamine hydrochloride

-

1,3-Diiodopropane

-

Sodium bicarbonate (NaHCO3)

-

Hexamethylphosphoramide (HMPA), dry

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Protocol:

-

To a stirred solution of O-benzylhydroxylamine hydrochloride (1.59 g, 10 mmol) in 15 mL of dry HMPA, add sodium bicarbonate (3.36 g, 40 mmol).

-

To this suspension, add 1,3-diiodopropane (1.1 equivalents, 11 mmol).

-

Allow the reaction mixture to stir at room temperature for 5 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with 30 mL of water and 20 mL of brine.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

-

Evaporate the solvent under reduced pressure to yield the crude product as an oil.

-

Purify the crude product by column chromatography to afford O-Benzyl-N-(3-iodopropyl)hydroxylamine.

Step 2: Synthesis of this compound

The second and final step is the N-acetylation of the secondary amine intermediate. This can be achieved using acetic anhydride, either with a base like pyridine or under catalyst-free conditions.[8][9]

Materials:

-

O-Benzyl-N-(3-iodopropyl)hydroxylamine

-

Acetic anhydride

-

Pyridine (optional)

-

Diethyl ether or other suitable organic solvent

Protocol:

-

Dissolve O-Benzyl-N-(3-iodopropyl)hydroxylamine (1 mmol) in a suitable solvent such as diethyl ether.

-

Add acetic anhydride (1.1 equivalents, 1.1 mmol) to the solution. If desired, pyridine can be used as a solvent and base.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under reduced pressure to yield this compound as a brown oil.[1][3]

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | 1640-1680 |

| C-N Stretch | 1020-1250 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-I Stretch | 500-600 |

Data is estimated based on typical IR absorption frequencies for the respective functional groups.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The expected chemical shifts are as follows:

¹H NMR:

-

Aromatic protons (benzyl group): δ 7.2-7.4 ppm (multiplet, 5H)

-

-OCH₂- protons (benzylic): δ ~4.8 ppm (singlet, 2H)

-

-N-CH₂- protons (adjacent to nitrogen): δ ~3.4 ppm (triplet, 2H)

-

-CH₂-I protons (adjacent to iodine): δ ~3.2 ppm (triplet, 2H)

-

-CH₂- protons (middle of propyl chain): δ ~2.0 ppm (multiplet, 2H)

-

-C(O)CH₃ protons (acetyl group): δ ~2.1 ppm (singlet, 3H)

¹³C NMR:

-

C=O (amide carbonyl): δ ~170 ppm

-

Aromatic carbons : δ 127-138 ppm

-

-OCH₂- carbon : δ ~75 ppm

-

-N-CH₂- carbon : δ ~50 ppm

-

-CH₂- carbon (middle of propyl chain): δ ~30 ppm

-

-C(O)CH₃ carbon : δ ~21 ppm

-

-CH₂-I carbon : δ ~5 ppm

Chemical shifts are estimates based on analogous structures and standard NMR correlation tables.[14][15][16]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 334.03.[17]

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable tool in various aspects of drug development and biomedical research.

Bifunctional Linker for Bioconjugation

The primary application of this molecule is as a bifunctional linker.[18][19][20] The terminal iodide is a soft electrophile that readily reacts with soft nucleophiles like thiols (from cysteine residues in proteins) or amines (from lysine residues or N-termini) under mild conditions. This allows for the covalent attachment of the linker to biomolecules. The other end of the molecule, the benzyloxyacetamide group, can be either a stable part of the final conjugate or can be further modified.

Caption: Role as a bifunctional linker in bioconjugation.

Precursor for Radiolabeled Imaging Agents

A particularly promising application lies in the synthesis of radiolabeled probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[21][22][23][24][25] The iodopropyl group can be used to introduce a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) or can be a precursor for the introduction of other radiolabels. These radiolabeled molecules can be conjugated to targeting vectors to create imaging agents for diagnosing and monitoring diseases like cancer.[21]

The process typically involves synthesizing the non-radioactive ("cold") standard of the final conjugate and then performing the radiolabeling step in the final stage of the synthesis. The ability to perform this labeling under mild conditions is crucial to preserve the integrity of the targeting biomolecule.[21]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from its constituent functional groups.

-

General Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[1][26][27][28]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[1][26][27][28]

-

Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1][27] Alkyl iodides can be irritating and potentially alkylating agents.

-

Inhalation : Avoid inhaling the vapors. If inhaled, move to fresh air.[1][27]

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a valuable and versatile tool for researchers and professionals in the field of drug development. Its bifunctional nature, coupled with a straightforward synthetic route, makes it an attractive linker for creating sophisticated bioconjugates. Its potential role in the development of targeted radiopharmaceuticals for PET and SPECT imaging further underscores its significance. This guide provides the essential knowledge base for harnessing the potential of this compound, from its synthesis and characterization to its strategic application in the design of next-generation therapeutics and diagnostics.

References

-

AK Scientific, Inc. Safety Data Sheet. N-benzyl-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide. Link

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Org. Chem. Inter. 2014, 1, 1-7.

-

Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem. Link

-

Acetylation of amines with acetic anhydride. ResearchGate. Link

-

Sigma-Aldrich. Safety Data Sheet. Acetamide. Link

-

Apollo Scientific. Safety Data Sheet. N-(3-AMINOPROPYL)-ACETAMIDE HYDROCHLORIDE. Link

-

Chemoselective acylation of amines with acetic anhydride. ResearchGate. Link

-

N-Terminus Acetylation Protocol. Link

-

Radiolabeling of biomolecules. van Dam Lab, USC. Link

-

Fluorochem. Safety Data Sheet. 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide. Link

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Link

-

The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide. Benchchem. Link

-

Acetylation of amines with acetic anhydride. ResearchGate. Link

-

The ¹H-NMR spectrum of compound 3. ResearchGate. Link

-

PET Probe Precursor Synthesis, Positron Emission Tomography. ChemPep. Link

- Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG.

-

Spectroscopy Infrared Spectra. Link

- Microfluidic radiolabeling of biomolecules with PET radiometals. EJNMMI Radiopharm Chem. 2017, 2, 6.

-

Synthesis of C. O-Benzyl-N-methyl hydroxylamine. PrepChem. Link

-

1003599-67-4|this compound. BIOFOUNT. Link

-

CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents. Link

- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J. Med. Chem. 2024, 67, 13, 10859–10879.

-

Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Link

-

Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. Benchchem. Link

-

Hydroxylamine synthesis by C-C coupling. Organic Chemistry Portal. Link

-

Bioconjugation Linkers. TriLink Biotechnologies. Link

- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ACS Chem. Biol. 2012, 7, 8, 1344–1348.

- Radiochemistry for positron emission tomography.

- One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. 2016, 9, S225-S228.

- O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Med. Chem. Lett. 2016, 7, 2, 153–158.

-

Acetamide. NIST WebBook. Link

-

Bioconjugation reagents. Lumiprobe. Link

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Link

-

This compound biochemical. MyBioSource. Link

-

This compound. LabSolu. Link

-